molecular formula C22H25N3O3S2 B13350782 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoate

1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoate

Cat. No.: B13350782
M. Wt: 443.6 g/mol
InChI Key: WBHVAASPYFAZLN-UHFFFAOYSA-N
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Description

1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoate is a complex organic compound that features a combination of several functional groups, including a thiazole ring, a benzoate ester, and a cyanocyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Benzoate Ester: The benzoate ester can be introduced through esterification reactions, typically using benzoic acid and an alcohol in the presence of an acid catalyst.

    Attachment of the Cyanocyclohexyl Group: The cyanocyclohexyl group can be introduced through a nucleophilic substitution reaction, where a cyanide ion displaces a leaving group on a cyclohexyl derivative.

    Final Coupling: The final step involves coupling the thiazole derivative with the benzoate ester and the cyanocyclohexyl group under appropriate conditions, such as using a coupling reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoate can undergo various types of chemical reactions:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyanocyclohexyl group can be reduced to form primary amines.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoate has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structural features and potential biological activities.

    Materials Science: The compound’s unique functional groups make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and cyanocyclohexyl group could play crucial roles in binding to these targets and exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) and ritonavir contain thiazole rings and have significant biological activities.

    Benzoate Esters: Compounds like methyl benzoate and ethyl benzoate are common esters with various applications in flavoring and fragrance industries.

    Cyanocyclohexyl Compounds: Compounds with cyanocyclohexyl groups are less common but can be found in certain pharmaceuticals and agrochemicals.

Uniqueness

1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoate is unique due to its combination of functional groups, which can impart a range of chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other compounds with similar individual functional groups.

Properties

Molecular Formula

C22H25N3O3S2

Molecular Weight

443.6 g/mol

IUPAC Name

[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]benzoate

InChI

InChI=1S/C22H25N3O3S2/c1-15-12-29-21(24-15)30-13-17-8-4-5-9-18(17)20(27)28-16(2)19(26)25-22(14-23)10-6-3-7-11-22/h4-5,8-9,12,16H,3,6-7,10-11,13H2,1-2H3,(H,25,26)

InChI Key

WBHVAASPYFAZLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)SCC2=CC=CC=C2C(=O)OC(C)C(=O)NC3(CCCCC3)C#N

Origin of Product

United States

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